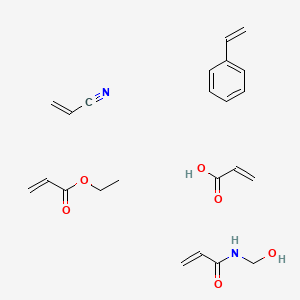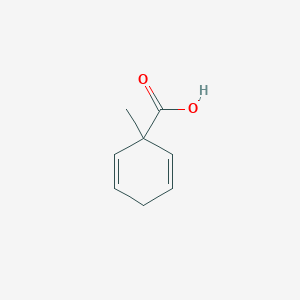
(1E)-N-Ethyl-2-methyl-1-phenylpropan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is a tertiary amine characterized by the presence of an ethyl group, a phenyl group, and a methyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine typically involves the alkylation of secondary amines. One common method is the reductive amination of aldehydes or ketones with secondary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst . Another method involves the nucleophilic substitution reaction between an alkyl halide and a secondary amine .
Industrial Production Methods
Industrial production of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction can yield primary or secondary amines.
Applications De Recherche Scientifique
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(1-phenyl-2-methyl)propylideneamine involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter systems, such as dopamine and serotonin receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-phenylpropylamine
- N-ethyl-N-methylcyclopentylamine
- N-isopropylcyclohexylamine
Uniqueness
N-ethyl-N-(1-phenyl-2-methyl)propylideneamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of an ethyl group, phenyl group, and methyl group attached to the nitrogen atom differentiates it from other similar compounds .
Propriétés
Numéro CAS |
55007-52-8 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-ethyl-2-methyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C12H17N/c1-4-13-12(10(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
Clé InChI |
APYGWKLAHMMFGR-UHFFFAOYSA-N |
SMILES canonique |
CCN=C(C1=CC=CC=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


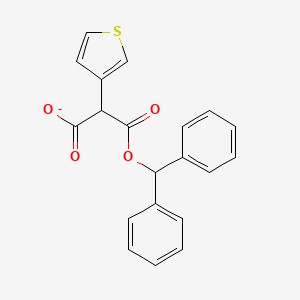
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)

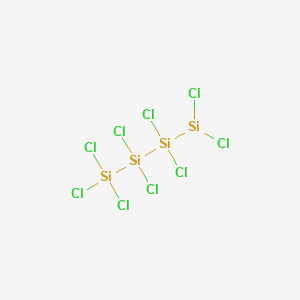
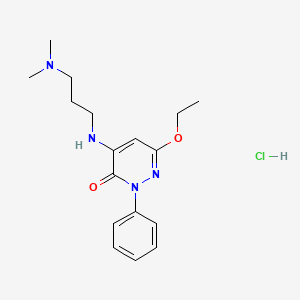
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
